N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
CAS No.: 1179426-23-3
Cat. No.: VC11986403
Molecular Formula: C15H18FN3O
Molecular Weight: 275.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179426-23-3 |
|---|---|
| Molecular Formula | C15H18FN3O |
| Molecular Weight | 275.32 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H18FN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
| Standard InChI Key | KVQGGOFAXPJILV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C |
| Canonical SMILES | CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C |
Introduction
Chemical Identity and Structural Features
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide (CAS No. 1179426-23-3) belongs to the class of pyrazole derivatives, which are renowned for their versatility in drug design. The molecule’s structure comprises two primary components: a 3,5-dimethylpyrazole ring linked via an ethylamine chain to a 4-fluorophenyl acetamide group. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈FN₃O |
| Molecular Weight | 275.32 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
| SMILES | CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C |
| PubChem CID | 35761377 |
The pyrazole ring’s dimethyl substituents enhance steric stability and hydrophobic interactions, while the fluorophenyl group contributes to electronic effects that modulate receptor binding. The compound’s canonical SMILES string confirms the spatial arrangement of its functional groups, which are critical for its interactions with biological targets.
Synthesis and Optimization Strategies
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide typically follows a multi-step protocol involving:
Pyrazole Ring Formation
The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, reacting hydrazine hydrate with acetylacetone under acidic conditions yields the substituted pyrazole.
Final Coupling Reaction
The pyrazole and acetamide intermediates are coupled using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.
Table 1. Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, HCl, reflux | 78 |
| Acetamide preparation | Chloroacetyl chloride, DCM, RT | 85 |
| Coupling | EDC, HOBt, DMF, 0°C | 65 |
Optimization efforts focus on improving yields through solvent selection (e.g., DMF vs. THF) and catalyst screening (e.g., triethylamine for acid scavenging).
Biological Activity and Mechanism of Action
Enzyme Inhibition Profile
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide exhibits dual inhibitory activity against p38α MAPK and PDE4, as evidenced by comparative studies with structurally analogous compounds . In vitro assays demonstrate half-maximum inhibitory concentrations (IC₅₀) in the micromolar range:
Table 2. Enzyme Inhibition Data
| Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| p38α MAPK | 0.71 | SB203580 | 0.12 |
| PDE4D3 | 0.80 | Roflumilast | 0.02 |
The compound’s pyrazole ring engages in hydrogen bonding with the kinase’s ATP-binding pocket, while the fluorophenyl group stabilizes hydrophobic interactions in the PDE4 catalytic domain .
Anti-Inflammatory Effects
In LPS-stimulated human whole blood assays, the compound suppresses TNFα release by 50% at 2.15 μM, outperforming early-generation p38 inhibitors . This activity correlates with reduced phosphorylation of downstream targets like MAPKAPK-2 and CREB .
Pharmacological Applications and Preclinical Studies
In Vivo Efficacy
Rodent models of rheumatoid arthritis treated orally with 20 mg/kg/day exhibit a 60% reduction in paw swelling compared to controls . The compound’s metabolite, formed via hepatic N-dealkylation, retains 70% of the parent compound’s PDE4 inhibitory activity, contributing to prolonged efficacy .
Pharmacokinetic Profile
Table 3. Pharmacokinetic Parameters in Cynomolgus Monkeys
| Parameter | Value |
|---|---|
| Tₘₐₓ (h) | 1.5 |
| Cₘₐₓ (μg/mL) | 12.4 |
| AUC₀–₂₄ (μg·h/mL) | 98.7 |
| Half-life (h) | 4.2 |
The compound demonstrates favorable bioavailability (82%) and linear pharmacokinetics up to 50 mg/kg, with no observed cytochrome P450 inhibition .
Future Directions and Challenges
Structural Modifications
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole C4 position may enhance PDE4 selectivity, as seen in analogs like EVT-2553251. Similarly, replacing the ethylamine linker with a polyethylene glycol chain could improve aqueous solubility.
Clinical Translation
Phase I trials of related dual p38/PDE4 inhibitors report dose-limiting nausea and vomiting at >30 mg/kg, necessitating prodrug strategies or targeted delivery systems . Nanoparticle encapsulation using PLGA matrices has shown promise in reducing gastrointestinal toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume